- Preparation of aryleneheteroarylenes, bisarylenes, and biheteroarylenes end-capped with amino acid and peptide derivatives as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)
96-72-0 structure
Product Name:2-Chloro-5-nitrobenzenesulfonamide
Numéro CAS:96-72-0
Le MF:C6H5ClN2O4S
Mégawatts:236.632899045944
MDL:MFCD00035780
CID:34871
PubChem ID:66784
Update Time:2024-10-25
2-Chloro-5-nitrobenzenesulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Chloro-5-nitrobenzenesulfonamide
- 2-Chloro-5-nitro-benzenesulfonamide
- 2-Chloro-5-nitrobenzenesulphonamide
- Benzenesulfonamide, 2-chloro-5-nitro-
- 2-chloro-5-nitrobenzene-1-sulfonamide
- NSC105711
- PubChem14813
- 2qp6
- NCIOpen2_007192
- KSC495C4F
- ZAJALNCZCSSGJC-UHFFFAOYSA-N
- 2-chloro-5-nitrobenzenesulfona-mide
- STK396685
- SBB082158
- 6777AC
- 2-Chloro-5-nitrobenzenesulfonamide (ACI)
- NSC 105711
- AKOS000115240
- DTXSID30242072
- SCHEMBL390643
- DTXCID30164563
- WNF2FJ5TNJ
- EN300-01189
- SCHEMBL16376336
- AS-10451
- NSC 105711;
- CHEMBL484510
- Q27463045
- EINECS 202-527-3
- 96-72-0
- 5-nitro-2-chlorobenzenesulfonamide
- CS-W008497
- NSC-105711
- MFCD00035780
- SY101784
- NS00040499
- UNII-WNF2FJ5TNJ
- W-100135
- Z45415555
-
- MDL: MFCD00035780
- Piscine à noyau: 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
- La clé Inchi: ZAJALNCZCSSGJC-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O
Propriétés calculées
- Qualité précise: 235.96600
- Masse isotopique unique: 235.965855
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 320
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 114
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 0.9
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.664
- Point de fusion: 180-183°C
- Point d'ébullition: 435.2°C at 760 mmHg
- Point d'éclair: 217°C
- Indice de réfraction: 1.621
- Le PSA: 114.36000
- Le LogP: 3.19990
2-Chloro-5-nitrobenzenesulfonamide Informations de sécurité
- Mot signal:Warning
- Description des dangers: H317
- Déclaration d'avertissement: P280;P305+P351+P338
- Instructions de sécurité: S45-S53-S61
- Conditions de stockage:Sealed in dry,Room Temperature
2-Chloro-5-nitrobenzenesulfonamide Données douanières
- Code HS:2935009090
- Données douanières:
Code douanier chinois:
2935009090Résumé:
2935009090 autres sulfonates (acyl) Amines. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 35,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2935009090 autres Sulfonamides TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 35,0%
2-Chloro-5-nitrobenzenesulfonamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB509-5g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 97% | 5g |
195.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB509-1g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 97% | 1g |
56.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RB509-25g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 97% | 25g |
793CNY | 2021-05-08 | |
| Fluorochem | 049180-1g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049180-5g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 049180-10g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 95% | 10g |
£38.00 | 2022-03-01 | |
| Fluorochem | 049180-25g |
2-Chloro-5-nitrobenzenesulfonamide |
96-72-0 | 95% | 25g |
£78.00 | 2022-03-01 | |
| AstaTech | 57632-1/G |
2-CHLORO-5-NITROBENZENESULFONAMIDE |
96-72-0 | 97% | 1/G |
$16 | 2022-06-01 | |
| AstaTech | 57632-5/G |
2-CHLORO-5-NITROBENZENESULFONAMIDE |
96-72-0 | 97% | 5g |
$10 | 2023-09-16 | |
| AstaTech | 57632-25/G |
2-CHLORO-5-NITROBENZENESULFONAMIDE |
96-72-0 | 97% | 25/G |
$125 | 2022-06-01 |
2-Chloro-5-nitrobenzenesulfonamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; 1 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Pyridine , Ammonia Solvents: 1,4-Dioxane ; 50 °C
Référence
- Preparation of aromatic sulfonamide derivatives as P2X4 antagonists or negative allosteric modulators useful for treating and preventing diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 30 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sulfur dioxide , Cuprous chloride Solvents: Acetic acid , Water ; -5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Preparation of substituted phenylsulfonylurea compounds as thromboxane receptor binding agents useful for treating proliferative disorders and viral infections, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ; 30 min
1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C
1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Cupric chloride Solvents: Water ; -5 °C
1.3 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetic acid , Water ; -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; 30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Référence
- Synthesis, Pharmacological and Structural Characterization, and Thermodynamic Aspects of GluA2-Positive Allosteric Modulators with a 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide Scaffold, Journal of Medicinal Chemistry, 2013, 56(21), 8736-8745
Méthode de production 5
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, rt
Référence
- Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome, Journal of Medicinal Chemistry, 2021, 64(14), 10203-10229
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ; overnight, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of novel 4,6-disubstituted aminopyrimidine derivatives as CDK9 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- 5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Référence
- Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 50, 18-26
Méthode de production 11
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of fused thiadiazinediones, particularly dioxothiadiazinylnaphthalenones, as antiviral agents for the treatment of infections involving RNA-containing viral species such as hepatitis B and C and HIV, United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, rt → reflux; cooled
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of 4-hydroxy-5,6-dihydro-1H-pyridin-2-one compounds for treating hepatitis C virus infections, United States, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of benzo[1,2,4]thiadiazine derivatives for treatment of hepatitis C viral infections, United States, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Dimethylformamide , Thionyl chloride ; 4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of pyridazinones for treatment of hepatitis C infection., World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- 5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 3.5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Ammonium hydroxide Solvents: Toluene , Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Thromboxane receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 19
Méthode de production 20
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Cupric chloride , Sodium bisulfite , Hydrochloric acid Solvents: Water ; < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 4 h, rt
Référence
- Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS Inhibitors, Journal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025
2-Chloro-5-nitrobenzenesulfonamide Raw materials
- 2-chloro-5-nitrobenzene-1-sulphonyl chloride
- 2-Chloro-5-nitroaniline
- 2-Chloro-5-nitrobenzenesulfonic acid
2-Chloro-5-nitrobenzenesulfonamide Preparation Products
2-Chloro-5-nitrobenzenesulfonamide Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
Numéro de commande:sfd5533
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
Numéro de commande:A845626
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):568.0
Courriel:sales@amadischem.com
2-Chloro-5-nitrobenzenesulfonamide Littérature connexe
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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